molecular formula C16H14ClN5O5PS2 · Na B1163407 Sp-8-CPT-Cyclic AMPS (sodium salt)

Sp-8-CPT-Cyclic AMPS (sodium salt)

Cat. No.: B1163407
M. Wt: 509.9
InChI Key: AWXMSJRRXLCVMW-ZYHGOHODSA-M
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Description

Discovery and Historical Development of cAMP Analogs

The exploration of cAMP analogs began in the mid-20th century following Earl Sutherland’s Nobel Prize-winning work on cAMP as a second messenger. Early analogs like N⁶,2′-O-dibutyryl-cAMP aimed to improve membrane permeability but lacked target specificity. The 1980s saw advancements in stereochemical modifications, such as phosphorothioate substitutions, which conferred resistance to phosphodiesterase (PDE) degradation.

Key Milestones:

  • 1980s–1990s : Introduction of diastereomeric cAMP analogs (Rp/Sp isomers) to study kinase activation mechanisms.
  • 1991 : Characterization of Sp-5,6-DCl-cBiMPS as a PKA-specific activator, highlighting the importance of sulfur substitutions.
  • 2000s : Development of 8-(4-chlorophenylthio) (CPT) modifications to enhance lipophilicity and PKA selectivity.

Sp-8-CPT-Cyclic AMPS emerged as a hybrid molecule combining the CPT group’s membrane permeability with the Sp-phosphorothioate configuration’s PDE resistance. This design allows sustained activation of PKA in cellular assays without interference from endogenous PDEs.

Properties

Molecular Formula

C16H14ClN5O5PS2 · Na

Molecular Weight

509.9

InChI

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28+;/m1./s1

InChI Key

AWXMSJRRXLCVMW-ZYHGOHODSA-M

SMILES

[S-][P@]1(OC[C@]2([H])[C@@]([C@@H](O)[C@H](N3C(N=CN=C4N)=C4N=C3SC5=CC=C(Cl)C=C5)O2)([H])O1)=O.[Na+]

Synonyms

Sp-8-CPT-cAMPS

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₆H₁₄ClN₅O₅PS₂•Na
  • Molecular Weight : 509.9 g/mol
  • Solubility :
    • DMF: 30 mg/mL
    • DMSO: 25 mg/mL
    • PBS (pH 7.2): 10 mg/mL
  • Storage : Stable at -20°C for 1 month or -80°C for 6 months; sensitive to freeze-thaw cycles .

Its primary research applications include studying PKA signaling pathways in cellular models, such as smooth muscle relaxation and neurotransmitter regulation .

Comparison with Structurally and Functionally Related Compounds

Structural Analog: 8-CPT-Cyclic AMP (Sodium Salt)

Molecular Formula : C₁₆H₁₄ClN₅O₆PS•Na
Molecular Weight : 493.8 g/mol
Key Differences :

  • Lacks the phosphorothioate modification (present in Sp-8-CPT-Cyclic AMPS), reducing resistance to hydrolysis.
  • Activates both PKA (Ka = 0.05 μM) and protein kinase G (PKG; Ka = 0.11 μM), exhibiting broader kinase specificity .
  • Inhibits cGMP-specific phosphodiesterase VA (PDE VA) with potency comparable to zaprinast, a known PDE inhibitor .

Applications : Used in dual kinase activation studies and PDE inhibition assays .

Stereoisomer: Rp-8-CPT-cAMPS (Sodium Salt)

Molecular Formula : C₁₆H₁₄ClN₅O₅PS₂Na
Molecular Weight : 509.86 g/mol
Key Differences :

  • Rp-isomer configuration antagonizes PKA activation, unlike the Sp-isomer’s agonist activity .
  • Used to suppress cAMP-PKA signaling in competitive inhibition experiments .

Functional Analog: Sp-Cyclic AMPS

Key Differences :

  • Lacks the 8-(4-chlorophenylthio) group, reducing lipophilicity and cell permeability compared to Sp-8-CPT-Cyclic AMPS .
  • Primarily used as a control to isolate the effects of structural modifications in cAMP analogs.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) PKA Activation PKG Activation PDE Inhibition Solubility in PBS (mg/mL)
Sp-8-CPT-Cyclic AMPS (Na) C₁₆H₁₄ClN₅O₅PS₂•Na 509.9 Yes (pEC50 4.74) No No 10
8-CPT-Cyclic AMP (Na) C₁₆H₁₄ClN₅O₆PS•Na 493.8 Yes (Ka 0.05 μM) Yes (Ka 0.11 μM) Yes (PDE VA) ≤25
Rp-8-CPT-cAMPS (Na) C₁₆H₁₄ClN₅O₅PS₂Na 509.86 No (Antagonist) No No Not reported

Research Implications and Selectivity Profiles

  • Sp-8-CPT-Cyclic AMPS : Ideal for PKA-specific studies due to its selectivity over PKG and resistance to PDE degradation .
  • 8-CPT-Cyclic AMP : Suitable for dual PKA/PKG activation or PDE inhibition experiments, though its hydrolyzable structure limits long-term assays .
  • Rp-8-CPT-cAMPS: Critical for blocking endogenous PKA activity, enabling mechanistic studies of cAMP signaling .

Preparation Methods

Synthesis Protocol

The preparation follows a multi-step process:

  • Adenosine Modification : The adenine base is functionalized at the 8-position with a para-chlorophenylthio group via nucleophilic aromatic substitution. This step increases membrane permeability by introducing a hydrophobic moiety.

  • Phosphorothioate Formation : The cyclic phosphate group is converted to a phosphorothioate by replacing an oxygen atom with sulfur. This is achieved using a stereoselective H-phosphonothioate intermediate, which ensures the sulfur occupies the axial (Sp) position.

  • Sodium Salt Formation : The final product is neutralized with sodium hydroxide to yield the sodium salt, improving solubility in aqueous buffers.

Key Reaction Conditions

  • Stereochemical Control : The Sp configuration is critical for PKA activation. Chiral auxiliaries or catalysts are employed during the phosphorothioate synthesis to ensure >95% enantiomeric excess.

  • Protection Strategies : Temporary protecting groups (e.g., tert-butyldimethylsilyl) shield reactive hydroxyl groups during synthesis to prevent side reactions.

Purification and Characterization

Post-synthesis purification involves reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the target compound from byproducts. The sodium salt is characterized using:

  • Mass Spectrometry : Confirms molecular weight (509.9 Da) and formula (C₁₆H₁₄ClN₅O₅PS₂- Na).

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR verify the 8-CPT substitution and Sp-phosphorothioate configuration.

  • X-ray Crystallography : Resolves the stereochemistry of the phosphorothioate group.

PropertyValueSource
Solubility in DMSO25 mg/mL
Solubility in PBS (pH 7.2)10 mg/mL
Storage Temperature-20°C

Formulation for Experimental Use

To facilitate in vivo and in vitro studies, Sp-8-CPT-Cyclic AMPS is prepared as stock solutions in dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS).

Stock Solution Preparation

Concentration (mM)Volume Required per 1 mg (mL)
11.96
50.39
100.20

Example protocol: Dissolve 5 mg of Sp-8-CPT-Cyclic AMPS in 1.96 mL of DMSO to prepare a 5 mM stock solution.

Research Applications and Validation

Sp-8-CPT-Cyclic AMPS has been validated in multiple biological systems:

  • Guinea Pig Trachealis : At 10 μM, it reduces acetylcholine-induced tension by 50% (pEC₅₀ = 4.74), confirming PKA-mediated smooth muscle relaxation.

  • Vascular Smooth Muscle Cells : Pre-treatment with 100 μM enhances interleukin-1β-induced nitric oxide synthase (iNOS) expression, demonstrating cAMP-PKA synergy in inflammatory pathways.

Specificity Considerations

While Sp-8-CPT-Cyclic AMPS is selective for PKA over EPAC (cAMP exchange protein), studies caution that high concentrations (>50 μM) may inhibit phosphodiesterases (PDEs), indirectly elevating cAMP levels.

Comparative Analysis with Related Analogs

AnalogKey FeaturePKA SelectivityPDE Inhibition Risk
Sp-8-CPT-Cyclic AMPSSp-phosphorothioate, 8-CPTHighModerate (>50 μM)
Rp-8-CPT-Cyclic AMPSRp-phosphorothioatePKA inhibitorLow
8-CPT-Cyclic AMPHydrolyzable phosphateModerateHigh

Data synthesized from

Q & A

What unanswered mechanistic questions about Sp-8-CPT-Cyclic AMPS warrant further investigation?

  • Answer: Key gaps include:
  • The compound’s interaction with PKA-anchoring proteins (AKAPs) , which may localize its effects to subcellular compartments.
  • Long-term effects on cAMP-independent pathways (e.g., crosstalk with MAPK/ERK).
  • Species-specific pharmacokinetics in vivo, particularly blood-brain barrier penetration for neuroscience applications.
    Proposed methodologies: CRISPR-Cas9 AKAP knockout models, phosphoproteomics, and microdialysis in animal studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sp-8-CPT-Cyclic AMPS (sodium salt)
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Sp-8-CPT-Cyclic AMPS (sodium salt)

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